molecular formula C17H16FNO3 B2569777 (S)-3-(3-FLuoro-phenyl)-3-phenylacetylamino-propionic acid CAS No. 1374669-60-9

(S)-3-(3-FLuoro-phenyl)-3-phenylacetylamino-propionic acid

Cat. No.: B2569777
CAS No.: 1374669-60-9
M. Wt: 301.317
InChI Key: WWUSKMOREPWLGC-HNNXBMFYSA-N
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Description

The compound is a complex organic molecule. It contains a phenylacetyl group, a fluorophenyl group, and a beta-alanine group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

While specific synthesis methods for “(S)-N-Phenylacetyl-3-(M-fluorophenyl)-beta-alanine” were not found, related compounds have been synthesized using various methods . For instance, the synthesis of similar compounds often involves the reaction of an amino acid with a suitable reagent .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups . The fluorophenyl group would introduce an element of polarity, and the phenylacetyl group could contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the fluorophenyl and phenylacetyl groups . Fluorine atoms are highly electronegative, which could make the compound reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of a fluorine atom could affect the compound’s polarity and solubility .

Scientific Research Applications

The Role of Beta-Alanine in Plant and Human Biology

Biosynthesis and Metabolism in Plants : Beta-alanine, a non-proteinogenic amino acid, is significant in plants for its role in synthesizing compounds with various biological activities, including anti-herbivory, anti-microbial properties, and responses to abiotic stresses. Its involvement in the synthesis of pantothenate (vitamin B5) highlights its universal importance across organisms, including potential implications for the metabolism of analogous compounds like "(S)-N-Phenylacetyl-3-(M-fluorophenyl)-beta-alanine" (Parthasarathy, Savka, & Hudson, 2019).

Ergogenic Effects and Exercise Performance : In human studies, beta-alanine is recognized for its role in synthesizing carnosine, which helps improve muscle buffering capacity and exercise performance. This suggests that derivatives of beta-alanine could also have potential applications in enhancing physical performance or in the treatment of muscle-related conditions (Caruso et al., 2012).

Potential Therapeutic Applications

Neuroprotection and Cognitive Function : The study of beta-alanine and its role in synthesizing carnosine suggests potential neuroprotective benefits. Carnosine's buffering capacity could mitigate oxidative stress, suggesting that derivatives of beta-alanine may have therapeutic applications in neuroprotection and enhancing cognitive function (Ostfeld & Hoffman, 2023).

Safety and Hazards

The safety and hazards associated with this compound are not known . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

(3S)-3-(3-fluorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-14-8-4-7-13(10-14)15(11-17(21)22)19-16(20)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2,(H,19,20)(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUSKMOREPWLGC-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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